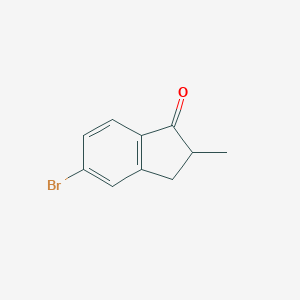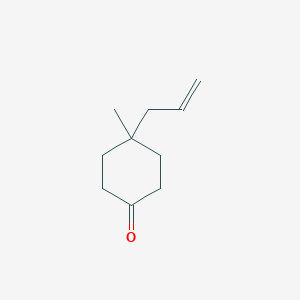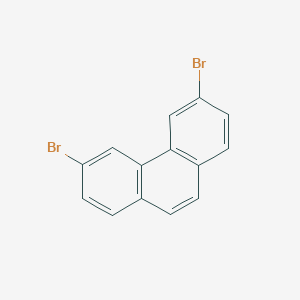
3,6-ジブロモフェナントレン
概要
説明
3,6-Dibromophenanthrene is an organic compound with the molecular formula C14H8Br2 It is a derivative of phenanthrene, where two bromine atoms are substituted at the 3 and 6 positions of the phenanthrene ring
科学的研究の応用
3,6-Dibromophenanthrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: 3,6-Dibromophenanthrene is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent electronic properties.
作用機序
Target of Action
It is known to be used as an intermediate in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific context .
Mode of Action
It is known to be used as a precursor in the synthesis of a novel phenanthroimidazole-based building unit, which is obtained through an ionothermal method . This suggests that the compound may interact with its targets through covalent bonding during the synthesis process.
Action Environment
The action, efficacy, and stability of 3,6-Dibromophenanthrene can be influenced by various environmental factors. For instance, its synthesis involves heating the mixture to 110°C . Therefore, temperature is a crucial factor in its action. Other factors like pH, presence of other reactants, and solvent used may also play significant roles.
生化学分析
Biochemical Properties
The biochemical properties of 3,6-Dibromophenanthrene are not well-studied. It is known that brominated phenanthrenes can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific biochemical context and can involve various types of chemical bonds and forces .
Cellular Effects
The cellular effects of 3,6-Dibromophenanthrene are not well-documented. Brominated phenanthrenes have been shown to influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3,6-Dibromophenanthrene on cells would likely depend on factors such as the cell type and the concentration of the compound.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through interactions with biomolecules, potentially including enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 3,6-Dibromophenanthrene in animal models have not been extensively studied .
準備方法
Synthetic Routes and Reaction Conditions: 3,6-Dibromophenanthrene can be synthesized through the bromination of phenanthrene. The process involves the reaction of phenanthrene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature. The bromination selectively occurs at the 3 and 6 positions due to the electronic effects of the phenanthrene ring.
Industrial Production Methods: In an industrial setting, the production of 3,6-Dibromophenanthrene follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization or column chromatography to obtain the desired compound.
化学反応の分析
Types of Reactions: 3,6-Dibromophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form phenanthrenequinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of 3,6-Dibromophenanthrene can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of phenanthrene derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, room temperature.
Major Products:
Substitution: 3,6-Dimethoxyphenanthrene.
Oxidation: 3,6-Dibromophenanthrenequinone.
Reduction: 3,6-Dihydrophenanthrene.
類似化合物との比較
3,9-Dibromophenanthrene: Another brominated derivative of phenanthrene with bromine atoms at the 3 and 9 positions.
9,10-Dibromophenanthrene: Bromine atoms are substituted at the 9 and 10 positions of the phenanthrene ring.
3,6-Dibromo-9,10-phenanthrenequinone: An oxidized form of 3,6-Dibromophenanthrene.
Uniqueness: 3,6-Dibromophenanthrene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. The 3 and 6 positions on the phenanthrene ring create a distinct electronic environment, making it different from other brominated phenanthrene derivatives. This unique structure allows for selective reactions and applications that are not possible with other isomers.
特性
IUPAC Name |
3,6-dibromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPMJIMUYNZFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448591 | |
| Record name | 3,6-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174735-02-5 | |
| Record name | 3,6-dibromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the specific halogen-halogen distance in 3,6-dibromophenanthrene relevant to its potential applications?
A1: The distance between the bromine atoms in 3,6-dibromophenanthrene is approximately 6 Å, which is similar to the gap between dimer rows on a Si(100) surface. [] This structural feature makes 3,6-dibromophenanthrene a potentially interesting candidate for inducing selective reactions on this type of surface. The interaction could lead to unique surface modifications with potential applications in chemical sensing, biological recognition, and molecular electronics. []
Q2: Beyond silicon surface interactions, has 3,6-dibromophenanthrene been explored for constructing larger molecular architectures?
A2: Yes, 3,6-dibromophenanthrene has been successfully employed as a rigid, linear building block in the synthesis of three-dimensional metal-organic cages. [, ] Researchers utilized its structural features to create novel 60° organometallic subunits, which then assembled into trigonal-bipyramidal cages when combined with appropriate metal ions. [, ]
Q3: What spectroscopic data is available to characterize 3,6-dibromophenanthrene?
A3: While the provided abstracts do not detail specific spectroscopic data, 3,6-dibromophenanthrene's structure has been confirmed through X-ray crystallography. [] This technique revealed a planar phenanthrene ring system with the bromine atoms slightly displaced from the plane. [] Beyond X-ray crystallography, one would expect characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry to be available in the broader chemical literature.
Q4: What are the potential environmental impacts of using 3,6-dibromophenanthrene, considering it contains bromine atoms?
A4: While the provided research does not specifically address the environmental impact of 3,6-dibromophenanthrene, it's important to note that halogenated organic compounds can sometimes pose environmental risks. These risks might include persistence in the environment, potential for bioaccumulation, and toxicity to aquatic organisms. Therefore, any large-scale use of 3,6-dibromophenanthrene would necessitate careful consideration of its environmental fate and potential for remediation or alternative, less impactful compounds.
Q5: Are there any known alternatives to 3,6-dibromophenanthrene for its explored applications?
A5: The research on 3,6-dibromophenanthrene's applications, particularly in surface modification and metal-organic framework construction, is still at a relatively early stage. [, , ] Researchers are likely exploring alternative compounds with modified structures, different halogen substituents, or entirely different core structures to achieve enhanced properties or address potential limitations of 3,6-dibromophenanthrene.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)
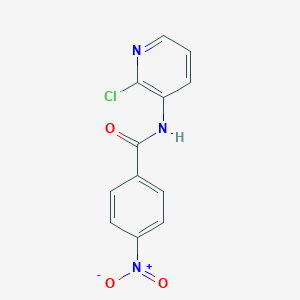
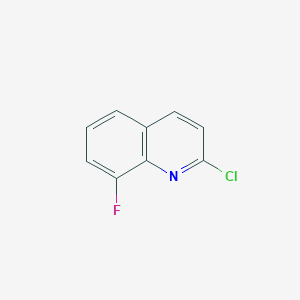
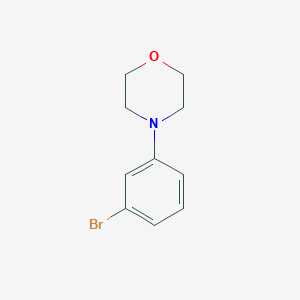
![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)
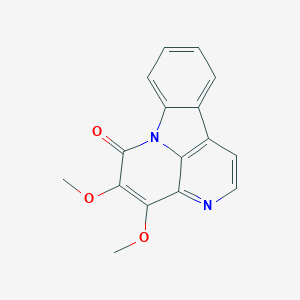
![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)
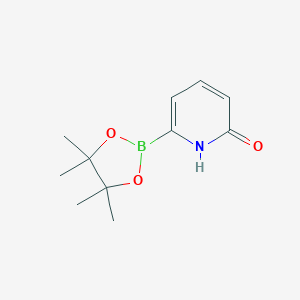
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)
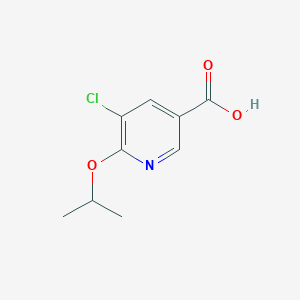
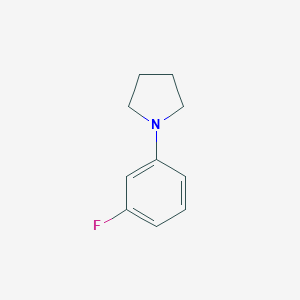
![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)
